molecular formula C12H11N3O4 B455579 Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate CAS No. 514800-69-2

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B455579
CAS No.: 514800-69-2
M. Wt: 261.23g/mol
InChI Key: IFTJOIWPOCSFGB-UHFFFAOYSA-N
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Description

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a benzoate ester. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate is unique due to the combination of the pyrazole ring, nitro group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTJOIWPOCSFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331374
Record name methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

514800-69-2
Record name methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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